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Compound of Interest

Compound Name:
2-chloro-6-(pyrrolidin-1-yl)-9H-

purine

CAS No.: 897936-32-2

Cat. No.: B2872825

Get Quote

The purine scaffold is a "privileged structure" in medicinal chemistry and chemical biology,

forming the core of essential biomolecules that regulate a vast array of metabolic and signaling

pathways.[1] Purine analogs, which mimic endogenous purines, are powerful tools for

dissecting and modulating these cellular processes.[1][2][3][4][5] By competing with their

natural counterparts, these synthetic compounds can disrupt critical cellular functions, including

nucleic acid synthesis and cell cycle progression, making them invaluable as both therapeutic

candidates and research probes.[3][4][5]

2-chloro-6-(pyrrolidin-1-yl)-9H-purine belongs to the 2,6,9-trisubstituted purine class, a family

of compounds extensively investigated for potent biological activities.[1][6][7][8] The strategic

placement of a chloro group at the C2 position and a pyrrolidinyl moiety at the C6 position

creates a molecule with significant potential to interact with specific intracellular targets, offering

a platform for investigating fundamental cellular mechanisms.
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While the precise target profile of every purine derivative requires empirical validation, the

extensive body of literature on 2,6,9-trisubstituted purines points towards a primary mechanism

of action centered on the inhibition of Cyclin-Dependent Kinases (CDKs).[2][6][9] CDKs are

serine/threonine kinases that form the core engine of the cell cycle, phosphorylating key

substrates to drive the transition between different cell cycle phases (G1, S, G2, M).

The purine scaffold of 2-chloro-6-(pyrrolidin-1-yl)-9H-purine likely acts as an ATP-

competitive inhibitor, binding to the ATP-binding pocket of CDKs. This inhibition prevents the

phosphorylation of CDK substrates, such as the Retinoblastoma protein (Rb), leading to a halt

in cell cycle progression and, in many cancer cells, the induction of apoptosis.[6][7][8]
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Caption: General workflow for a cell viability/cytotoxicity assay.
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Step-by-Step Protocol (MTT Assay):

Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-

10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5%

CO₂.

Compound Preparation: Prepare serial dilutions of the 10 mM stock solution in complete

medium. A typical concentration range would be 0.01 µM to 100 µM. Include a vehicle control

(medium with the highest concentration of DMSO used, typically ≤0.5%).

Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the

medium containing the various compound concentrations.

Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4

hours at 37°C. [2]6. Formazan Solubilization: Carefully remove the medium and add 100 µL

of DMSO or a suitable solubilization solution to each well to dissolve the purple formazan

crystals. [2]7. Data Acquisition: Measure the absorbance at 570 nm using a microplate

reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

viability percentage against the log of the compound concentration and use non-linear

regression analysis to determine the IC₅₀ value.

Representative Data (Contextual): Studies on similar 2,6,9-trisubstituted purines have shown a

wide range of cytotoxic activity depending on the cell line and the specific substitutions.

Compound Type Cancer Cell Line Reported IC₅₀ (µM) Reference

2,6,9-Trisubstituted

Purine
HL-60 (Leukemia) 0.05 - 27 [7][8]

2,6,9-Trisubstituted

Purine
CACO2 (Colon)

>100 (generally

resistant)
[7][8]

2,6,9-Trisubstituted

Purine
Various 1 - 5 [10]
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Apoptosis Assay by Annexin V-FITC/Propidium Iodide
(PI) Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic,

and necrotic cells. [11] Protocol:

Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations

around its IC₅₀ value for 24-48 hours. Include vehicle control and untreated cells.

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and

combine them with the supernatant containing the floating cells.

Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5

minutes).

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of

Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. [11]5. Incubation: Gently vortex

the cells and incubate for 15 minutes at room temperature in the dark. [11]6. Analysis: Add

400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

Live cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Trustworthiness Note: The inclusion of both adherent and floating cells is critical, as apoptotic

cells often detach from the culture surface. This ensures that the entire cell population is

analyzed, preventing an underestimation of apoptosis.

Safety and Handling
Researchers must adhere to standard laboratory safety practices when handling this

compound.

GHS Pictogram: GHS07 (Exclamation mark) * Signal Word: Warning * Hazard Statements:

H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye
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irritation), H335 (May cause respiratory irritation). * Precautionary Statements: P261 (Avoid

breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF

SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN

EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present

and easy to do. Continue rinsing). Always consult the full Safety Data Sheet (SDS) before

use.
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substituted-purines-in-cellular-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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